molecular formula C21H23N5O5 B2987103 benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887465-61-4

benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2987103
CAS RN: 887465-61-4
M. Wt: 425.445
InChI Key: FGEPJQVUJYZXMD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazopurinone ring is a heterocyclic ring containing nitrogen atoms, while the benzyl group is a common functional group in organic chemistry consisting of a phenyl ring attached to a methylene group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of any charges .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and chemical properties of imidazole derivatives, including compounds similar to benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate. One study focused on the isomerization through cleavage and recombination of imidazolide linkage in condensed tricyclic systems, which are related to hypermodified bases of phenylalanine transfer ribonucleic acids. This research highlights the chemical behavior and potential transformations of these compounds under various conditions, offering insights into their reactivity and stability (Itaya et al., 1999).

Reactivity and Catalytic Properties

Another aspect of research has been the investigation into the reactivity and catalytic properties of imidazole derivatives. Studies on newly synthesized imidazole derivatives have employed spectroscopic characterization and computational studies to understand their reactivity. Such research provides valuable information on the electronic and structural factors influencing the reactivity of these compounds, which is crucial for their application in catalysis and material science (Hossain et al., 2018).

Application in Organic Synthesis

The compound and its related imidazole derivatives have been utilized in organic synthesis, demonstrating their utility in constructing complex molecular architectures. For instance, research on the synthesis of N-fused benzimidazole-4,7-diones through sequential copper-catalyzed C–N coupling/cyclization and oxidation processes showcases the application of these compounds in synthesizing heterocyclic frameworks, which are important in pharmaceuticals and materials science (Dao et al., 2018).

Biological Applications

Beyond synthetic applications, research has also explored the biological relevance of imidazole derivatives. Studies on the synthesis and evaluation of antimicrobial activities of benzyl-substituted N-heterocyclic carbene-silver complexes highlight the potential of these compounds in biomedical applications, particularly as antimicrobial agents (Patil et al., 2010). This research avenue opens up possibilities for developing new therapeutic agents based on the structural framework of imidazole derivatives.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing of its biological activity. If it shows promise as a drug, it could be subject to preclinical and clinical trials .

properties

IUPAC Name

benzyl 2-[6-(2-methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5/c1-14-11-25-17-18(22-20(25)24(14)9-10-30-3)23(2)21(29)26(19(17)28)12-16(27)31-13-15-7-5-4-6-8-15/h4-8,11H,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEPJQVUJYZXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

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